1-(Azidomethyl)-4-bromobenzene CAS number and properties
1-(Azidomethyl)-4-bromobenzene CAS number and properties
This guide is structured as a high-level technical resource for research scientists, focusing on the orthogonal utility of 1-(Azidomethyl)-4-bromobenzene in modular synthesis.
Bifunctional Linker for Orthogonal "Click" and Cross-Coupling Chemistries
Executive Summary & Chemical Identity
1-(Azidomethyl)-4-bromobenzene (also known as 4-Bromobenzyl azide) is a versatile bifunctional building block. Its value lies in its chemical orthogonality : it possesses an alkyl azide motif capable of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and an aryl bromide moiety primed for Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). This dual reactivity allows researchers to sequentially construct complex molecular architectures, making it a staple in fragment-based drug discovery (FBDD), bioconjugation, and materials science.
Physicochemical Properties
| Property | Data | Note |
| CAS Number | 107047-10-9 | Distinct from aryl azide (2101-88-4) |
| IUPAC Name | 1-(Azidomethyl)-4-bromobenzene | |
| Molecular Formula | C₇H₆BrN₃ | |
| Molecular Weight | 212.05 g/mol | |
| Physical State | Colorless to pale yellow liquid/oil | May crystallize at low temps |
| Boiling Point | ~110–115 °C (at 1–2 mmHg) | Decomposes at high heat |
| Density | ~1.5 g/mL | Estimated |
| Solubility | Soluble in DCM, THF, DMSO, DMF | Insoluble in water |
Synthesis & Production Protocol
The most robust route to 1-(Azidomethyl)-4-bromobenzene is the nucleophilic substitution (
Reaction Mechanism
The reaction proceeds via a classic
Figure 1: Nucleophilic substitution pathway for the synthesis of 4-bromobenzyl azide.
Experimental Protocol
Safety Warning: Sodium azide is acutely toxic and can form explosive hydrazoic acid (
Reagents:
-
Sodium azide (1.5 equiv)[2]
-
DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide) [0.5 M concentration]
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromobenzyl bromide in DMSO.
-
Addition: Add sodium azide carefully in a single portion. The reaction is slightly exothermic; ensure adequate stirring.
-
Reaction: Stir the mixture at Room Temperature (20–25 °C) for 4–12 hours.
-
Scientist's Note: Heating is rarely necessary and increases safety risks. TLC (Hexane/EtOAc) will show the disappearance of the starting bromide (
~0.6) and appearance of the azide ( ~0.5, stains brown with triphenylphosphine/ninhydrin or UV active).
-
-
Quenching: Pour the reaction mixture into a 5-fold excess of ice-cold water.
-
Extraction: Extract the aqueous mixture with Diethyl Ether (
) or Ethyl Acetate ( ).-
Crucial: Do not use DCM here if unreacted
is present.
-
-
Washing: Wash the combined organic layers with water (
) and brine ( ) to remove residual DMSO/DMF. -
Drying: Dry over anhydrous
, filter, and concentrate under reduced pressure (Rotavap bath < 30 °C). -
Purification: The crude oil is usually >95% pure. If necessary, purify via silica gel chromatography (100% Hexanes to 5% EtOAc/Hexanes).
Spectroscopic Characterization
Validation of the azide functionality is critical before proceeding to downstream applications.
| Method | Diagnostic Signal | Interpretation |
| FT-IR | ~2100 cm⁻¹ (Strong) | Characteristic asymmetric stretch of the Azide ( |
| ¹H NMR | δ ~4.30 ppm (s, 2H) | Benzylic |
| ¹H NMR | δ ~7.50 (d) & 7.20 (d) | Aromatic protons (AA'BB' system) characteristic of para-substitution. |
| ¹³C NMR | δ ~54.0 ppm | Benzylic carbon ( |
Applications: The Orthogonal Workflow
The primary utility of 1-(Azidomethyl)-4-bromobenzene is its ability to serve as a "junction" molecule. You can react the azide end without disturbing the bromide, and vice versa, provided the correct catalytic cycles are chosen.
Pathway A: Click-First Strategy
Useful when the alkyne-containing cargo is sensitive to Pd-catalysis conditions (e.g., high heat, base).
-
CuAAC (Click): React azide with terminal alkyne using
/ Sodium Ascorbate.[6] -
Suzuki Coupling: React the resulting triazole-aryl bromide with a boronic acid using
/ .
Pathway B: Coupling-First Strategy
Useful when the biaryl scaffold needs to be established before attaching a labile "Click" cargo.
-
Suzuki Coupling: React aryl bromide with boronic acid.[5] The benzylic azide is generally stable to standard Suzuki conditions (80–100 °C, mild base).
-
CuAAC (Click): Functionalize the pendant azide.
Figure 2: Orthogonal synthetic workflows utilizing the chemoselectivity of the azide and bromide moieties.
Handling & Safety Protocols
As a Senior Application Scientist, I cannot overstate the importance of safety when handling organic azides. While 1-(Azidomethyl)-4-bromobenzene satisfies the "Rule of Six" (
-
Explosion Hazard: Do not distill this compound at high temperatures. Purify via column chromatography or low-temperature crystallization.
-
Incompatibility:
-
Acids: Contact with strong acids releases
(highly toxic/explosive).[2] -
Metals: Avoid using metal spatulas or needles that may react to form shock-sensitive metal azides (e.g., Copper or Lead azide). Use Teflon-coated or glass tools.
-
Halogenated Solvents: Never mix sodium azide with DCM or Chloroform.[3]
-
-
Storage: Store in amber vials (light sensitive) at 2–8 °C.
References
-
BenchChem. 1-Azido-4-(bromomethyl)benzene (CAS 74489-49-9) Product Description. (Note: CAS 74489-49-9 is a related isomer/entry, 107047-10-9 is the specific para-isomer).
-
PubChem. 4-Bromobenzyl azide | C7H6BrN3 | CID 10987565.[7] National Library of Medicine.
-
Sigma-Aldrich. Safe Handling of Azides Technical Bulletin.
-
Organic Chemistry Portal. Suzuki Coupling Mechanism and Protocols.
-
Interchim. Click Chemistry Reagents and Protocols.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 4. 4-Bromobenzyl bromide | 589-15-1 [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. interchim.fr [interchim.fr]
- 7. 4-Bromobenzyl azide | C7H6BrN3 | CID 10987565 - PubChem [pubchem.ncbi.nlm.nih.gov]
